2'-(2-methoxyethyl)-1'-oxo-N-(2-phenylethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound (CAS: 1225071-39-5) is a spirocyclic isoquinoline derivative with a molecular formula of C₁₈H₂₃NO₄ and a molecular weight of 317.4 g/mol . Its structure features a cyclohexane ring fused to an isoquinoline moiety, substituted with a 2-methoxyethyl group at the 2' position and an N-(2-phenylethyl)carboxamide group at the 4' position. The compound is commercially available (Combi-Blocks Inc.) with a purity of 95% and is primarily utilized in research settings for structural and pharmacological studies .
Properties
Molecular Formula |
C26H32N2O3 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-oxo-N-(2-phenylethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C26H32N2O3/c1-31-19-18-28-25(30)22-13-7-6-12-21(22)23(26(28)15-8-3-9-16-26)24(29)27-17-14-20-10-4-2-5-11-20/h2,4-7,10-13,23H,3,8-9,14-19H2,1H3,(H,27,29) |
InChI Key |
PEJQXGWIJXRICV-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the functional groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the coupling of the isoquinoline moiety with the cyclohexane ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-(2-methoxyethyl)-1’-oxo-N-(2-phenylethyl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural Similarities and Variations
The following table summarizes key structural differences between the target compound and related spirocyclic derivatives:
Key Observations :
- The target compound shares a spirocyclic core with all analogs but differs in substituent chemistry. Its N-(2-phenylethyl)carboxamide group distinguishes it from ester- or carboxylic acid-functionalized derivatives like 3m and the cyclopentane-isoquinoline analog .
- The 2-methoxyethyl side chain is structurally distinct from the 2-methoxyphenyl group in compound 1b and the piperazinyl group in WAY 100635 .
Physicochemical Properties
Key Observations :
- The target compound’s lack of polar groups (e.g., carboxylic acid, piperazine) likely reduces solubility compared to derivatives like WAY 100635 .
- Higher melting points (e.g., 256–258°C for 2ae′) correlate with rigid structures (e.g., fused aromatic rings) , whereas the target compound’s flexibility may lower its melting point.
Computational and Analytical Comparisons
- Molecular Networking : Clustering via HRMS/MS data (cosine scores >0.8) could group the target compound with other spirocyclic derivatives, as seen in metabolite studies .
- Similarity Indexing : Using Tanimoto coefficients, the target compound’s methoxyethyl and phenylethyl groups may yield ~60–70% similarity to WAY 100635 and 1b, aligning with shared spiro cores but differing side chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
